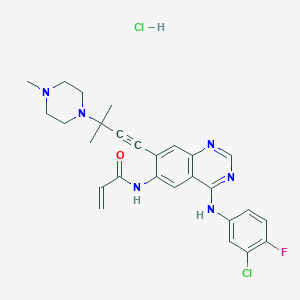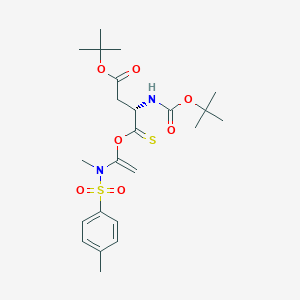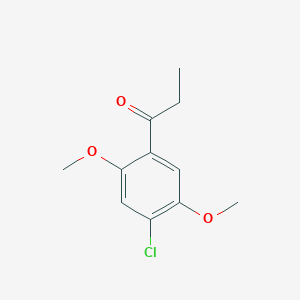![molecular formula C6H4N2OS B12820233 Imidazo[5,1-b]thiazole-2-carbaldehyde CAS No. 268552-79-0](/img/structure/B12820233.png)
Imidazo[5,1-b]thiazole-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imidazo[5,1-b]thiazole-2-carbaldehyde is a heterocyclic compound that features both imidazole and thiazole rings fused together. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[5,1-b]thiazole-2-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiazole with α-haloketones, followed by cyclization to form the imidazo[5,1-b]thiazole core. The aldehyde group can then be introduced through formylation reactions .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and green chemistry approaches are often employed to enhance efficiency and reduce environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: Imidazo[5,1-b]thiazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products:
Oxidation: Imidazo[5,1-b]thiazole-2-carboxylic acid.
Reduction: Imidazo[5,1-b]thiazole-2-methanol.
Substitution: Various substituted imidazo[5,1-b]thiazole derivatives.
Applications De Recherche Scientifique
Imidazo[5,1-b]thiazole-2-carbaldehyde has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a lead compound in drug discovery, particularly for targeting specific enzymes and receptors.
Industry: It is used in the development of novel materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of imidazo[5,1-b]thiazole-2-carbaldehyde involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signaling pathways involved in cell growth and apoptosis .
Comparaison Avec Des Composés Similaires
Imidazo[2,1-b]thiazole: Another heterocyclic compound with similar structural features but different biological activities.
Benzo[d]imidazo[2,1-b]thiazole: A fused heterocycle with additional benzene ring, often studied for its enhanced biological properties.
Uniqueness: Imidazo[5,1-b]thiazole-2-carbaldehyde is unique due to its specific substitution pattern and the presence of the aldehyde group, which imparts distinct reactivity and potential for further functionalization .
Propriétés
Numéro CAS |
268552-79-0 |
|---|---|
Formule moléculaire |
C6H4N2OS |
Poids moléculaire |
152.18 g/mol |
Nom IUPAC |
imidazo[5,1-b][1,3]thiazole-2-carbaldehyde |
InChI |
InChI=1S/C6H4N2OS/c9-3-5-2-8-4-7-1-6(8)10-5/h1-4H |
Clé InChI |
DDSDMSXABUHNKG-UHFFFAOYSA-N |
SMILES canonique |
C1=C2N(C=C(S2)C=O)C=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,7-Dichloro-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B12820170.png)



![5-propionyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12820200.png)
![Indolo[3,2,1-de]acridin-8-one, 7-chloro-](/img/structure/B12820212.png)



![Tert-butyl 4-(imidazo[1,2-a]pyridine-2-carbonyl)piperazine-1-carboxylate](/img/structure/B12820226.png)


